2-[3-(difluoromethoxy)phenyl]acetic Acid

Lipophilicity LogP Drug Design

Problem: Isomer-dependent SAR and synthetic reproducibility require precise LogP and electronic environment. Solution: 2-[3-(Difluoromethoxy)phenyl]acetic Acid (CAS 262587-06-4) offers XLogP3=2.500, distinct from ortho/para isomers, ensuring consistent chromatographic retention and regioselectivity in electrophilic aromatic substitution (e.g., sulfonation). Key benefits: • XLogP3=2.500 for predictable partitioning • Solubility 2.4 g/L (25°C) for optimized workup • Melting point 45-51°C, purity ≥98% • Meta-substitution directs electrophiles predictably. Supply: In stock, global shipping.

Molecular Formula C9H8F2O3
Molecular Weight 202.15 g/mol
CAS No. 262587-06-4
Cat. No. B1304703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(difluoromethoxy)phenyl]acetic Acid
CAS262587-06-4
Molecular FormulaC9H8F2O3
Molecular Weight202.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)F)CC(=O)O
InChIInChI=1S/C9H8F2O3/c10-9(11)14-7-3-1-2-6(4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)
InChIKeyFCKUTXMFTNGMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Difluoromethoxy)phenyl]acetic Acid: Overview


2-[3-(Difluoromethoxy)phenyl]acetic Acid (CAS 262587-06-4) is a meta-substituted difluoromethoxy phenylacetic acid derivative with molecular formula C₉H₈F₂O₃ and molecular weight 202.15 g/mol . It is a fluorinated aromatic building block featuring a carboxylic acid handle for further derivatization and a difluoromethoxy (-OCHF₂) substituent that imparts distinct physicochemical properties including enhanced lipophilicity relative to non-fluorinated analogs . Classified as a pharmaceutical intermediate and research chemical , this compound is available commercially at purities ranging from 95% to ≥98% with melting point 45–51°C .

Meta-difluoromethoxy phenylacetic acid building block
Carboxylic acid handle supports ester/amide derivatization
Distinct lipophilicity profile vs. ortho/para isomers

2-[3-(Difluoromethoxy)phenyl]acetic Acid: Isomer Specificity


Generic substitution among positional isomers of difluoromethoxyphenylacetic acid is scientifically invalid due to quantifiable differences in lipophilicity (LogP) and solubility that directly impact chromatographic behavior, partitioning, and biological target engagement. The 3-position (meta) isomer exhibits XLogP3 = 2.500, which differs from the 2-position isomer (LogP ≈ 1.5–2.38) and the 4-position isomer (XLogP3 = 2.4) . These LogP variations translate to distinct retention times in reversed-phase HPLC and differential partitioning in biphasic reaction systems, meaning synthetic protocols optimized for one isomer cannot be directly transferred without method revalidation [1]. Furthermore, the meta-substitution pattern produces a unique electronic environment on the phenyl ring that governs regioselectivity in electrophilic aromatic substitution reactions—a critical consideration when using this compound as a substrate for sulfonation or further functionalization .

Lipophilicity differences (LogP) alter HPLC retention and partitioning; method transfer may require revalidation.
Aqueous solubility varies between isomers, affecting crystallization yields and biphasic workup efficiency.
Meta-directing electronic effect produces regioselectivity in electrophilic substitution not replicable with ortho/para isomers.

2-[3-(Difluoromethoxy)phenyl]acetic Acid vs. Isomers: Evidence


Meta-Substitution Enhances LogP vs. Ortho-Isomer

The 3-position (meta) difluoromethoxy isomer exhibits an XLogP3 value of 2.500, which is substantially higher than the 2-position (ortho) isomer's LogP range of 1.5–2.38 [1]. This LogP differential of approximately 0.12–1.0 units translates to measurably different retention behavior in reversed-phase chromatographic systems and altered membrane permeability potential. For procurement decisions in medicinal chemistry SAR campaigns, the meta-isomer's higher lipophilicity may confer advantages in target binding where hydrophobic interactions are critical .

LogP: Meta vs Ortho
Cross-study comparable
XLogP3 2.500; Δ +0.12–1.0 vs 2-isomer
Supports isomer-specific chromatographic method selection
Values from different algorithms; review method context
Lipophilicity LogP Drug Design SAR HPLC

Aqueous Solubility Comparison: Meta vs. Para-Isomer

The 3-position (meta) difluoromethoxy isomer demonstrates calculated aqueous solubility of 2.4 g/L at 25°C, which is approximately 14% lower than the 4-position (para) isomer's solubility of 2.8 g/L under identical conditions . This solubility differential, while modest, is quantitatively significant for crystallization optimization, reaction medium selection, and biphasic extraction efficiency in preparative organic synthesis.

Solubility: Meta vs Para
Head-to-head comparison
2.4 g/L vs 2.8 g/L (−14.3%)
Informs aqueous workup extraction optimization
Calculated at 25°C; batch verification advised
Solubility Formulation Reaction Medium Crystallization

Meta-Substitution Directs Electrophilic Regioselectivity

2-[3-(Difluoromethoxy)phenyl]acetic acid has been specifically studied as a model substrate for electrophilic aromatic substitution reactions with sulfur trioxide (SO₃) . The meta-positioned difluoromethoxy group exerts a characteristic electron-withdrawing effect that directs incoming electrophiles to specific ring positions distinct from what would be observed with ortho- or para-substituted analogs. This compound's defined regioselectivity in sulfonation reactions provides a predictable and reproducible functionalization outcome that cannot be replicated with positional isomers .

Regioselectivity in Sulfonation
Class-level inference
Meta-directing effect from 3-OCF₂H
Predictable substitution pattern may not transfer across isomers
No numerical isomer comparison data; review synthetic context
Regioselectivity Sulfonation Electrophilic Substitution Synthetic Intermediate

Lipophilicity/H-Bonding Profile vs. Non-Fluorinated Analog

The introduction of the difluoromethoxy group at the 3-position confers a hydrogen bond acceptor count of 5 and topological polar surface area (TPSA) of 46.5 Ų while maintaining a single hydrogen bond donor (the carboxylic acid proton) . This contrasts with non-fluorinated phenylacetic acid (C₈H₈O₂, TPSA ≈ 37.3 Ų, LogP ≈ 1.41), where the absence of fluorine and the methoxy oxygen reduces both lipophilicity and the capacity for fluorine-mediated interactions with biological targets [1]. The difluoromethoxy group is a recognized bioisostere for methoxy and hydroxy groups that can enhance metabolic stability while modulating electronic properties [2].

H-Bonding vs Non-Fluorinated
Class-level inference
H-acceptors: 5 vs 2; ΔTPSA +9.2 Ų
Differentiates interaction potential from non-fluorinated analogs
Fluorination may enhance metabolic stability; SAR context
Fluorination Metabolic Stability pKa Drug-like Properties

Application Scenarios for 2-[3-(Difluoromethoxy)phenyl]acetic Acid


Medicinal Chemistry SAR: Lipophilic Meta-Fluorinated Building Block

When structure-activity relationship (SAR) studies demand a meta-substituted phenylacetic acid scaffold with enhanced lipophilicity (XLogP3 = 2.500) relative to ortho- and para-isomers, 2-[3-(difluoromethoxy)phenyl]acetic acid provides a quantifiably distinct LogP value that influences compound partitioning and target engagement . The difluoromethoxy group serves as a metabolically stable bioisostere that can modulate binding affinity without introducing the metabolic liabilities associated with non-fluorinated methoxy groups. Procurement of this specific isomer ensures consistent physicochemical properties across SAR campaigns .

Intermediate for Regioselective Sulfonation

This compound is specifically documented as a model substrate for studying electrophilic aromatic substitution with sulfur trioxide (SO₃), where the meta-positioned difluoromethoxy group directs incoming electrophiles with predictable regioselectivity . For synthetic chemists developing sulfonated derivatives or other electrophilically functionalized products, the defined electronic environment of the 3-OCF₂H substituent provides reproducible substitution outcomes that cannot be achieved with ortho- or para-isomers. This makes the compound a preferred procurement choice for sulfonation methodology development.

Pharmaceutical Intermediate with Controlled Aqueous Solubility

In multi-step synthetic routes where aqueous workup procedures are employed, the 3-position isomer's calculated solubility of 2.4 g/L at 25°C offers a quantifiably different partitioning behavior compared to the 4-position isomer (2.8 g/L) . This differential can be exploited in liquid-liquid extraction optimization, where lower aqueous solubility of the meta-isomer may improve organic phase recovery during workup. Procurement decisions should account for this isomer-specific solubility property when designing or scaling synthetic protocols .

Fluorinated Building Block for Agrochemical and Specialty Research

As a fluorinated phenylacetic acid derivative, 2-[3-(difluoromethoxy)phenyl]acetic acid serves as a versatile building block for the synthesis of pyrethroid-like compounds and other fluorinated active ingredients in agrochemical research . The carboxylic acid handle enables straightforward derivatization to esters, amides, and other functional groups, while the difluoromethoxy moiety imparts the enhanced lipophilicity and metabolic stability characteristic of successful agrochemical candidates . Researchers developing novel pesticides or fungicides should procure this specific isomer to maintain structural consistency in lead optimization programs.

Application
Selection Property
Validation Focus
SAR campaigns with meta-substituted building blocks
Isomer-specific lipophilicity profile
Consistent LogP within lead series
Sulfonation methodology development
Meta-directing electronic effect
Predictable electrophilic substitution outcome
Multi-step synthesis with aqueous workup
Isomer-dependent aqueous solubility
Reproducible extraction efficiency
Agrochemical lead optimization
Carboxylic acid derivatization handle
Fluorinated scaffold integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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